(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride
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Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a tosylpiperazine moiety, and an acrylamide group
Mechanism of Action
Target of Action
The primary target of this compound, also known as Ohtuvayre, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways and a decrease in the release of pro-inflammatory cytokines .
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .
Result of Action
The dual action of Ohtuvayre, providing both bronchodilation and anti-inflammatory effects, makes it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate the symptoms of COPD, such as breathlessness and persistent coughing .
Action Environment
Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride typically involves multiple steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a tosyl chloride derivative.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the intermediate products, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine or alcohol.
Substitution: The aromatic ring and piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.
Major Products
Oxidation: Quinones, phenols, or other oxidized derivatives.
Reduction: Amines, alcohols, or reduced acrylamide derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating receptor binding, enzyme inhibition, or other biochemical processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)acrylamide hydrochloride
- (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-benzylpiperazin-1-yl)ethyl)acrylamide hydrochloride
- (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acrylamide hydrochloride
Uniqueness
The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride lies in the presence of the tosylpiperazine moiety, which can impart specific biological activity and chemical reactivity. This distinguishes it from other similar compounds that may have different substituents on the piperazine ring, leading to variations in their properties and applications.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S.ClH/c1-19-4-8-21(9-5-19)33(29,30)27-16-14-26(15-17-27)13-12-25-24(28)11-7-20-6-10-22(31-2)23(18-20)32-3;/h4-11,18H,12-17H2,1-3H3,(H,25,28);1H/b11-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNQTZLGLJUAMS-AJULUCINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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